N-(2-chlorophenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
Description
N-(2-chlorophenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0²⁷]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a structurally complex heterocyclic compound characterized by a tricyclic core incorporating oxygen and nitrogen atoms, a sulfanyl-acetamide side chain, and a 2-chlorophenyl substituent.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN3O3S/c25-17-11-5-6-12-18(17)26-20(29)14-32-24-27-21-16-10-4-7-13-19(16)31-22(21)23(30)28(24)15-8-2-1-3-9-15/h1-13H,14H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFWKOQVTJUJSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic compound with significant potential in pharmacological applications. This article reviews its biological activity, synthesis, and potential therapeutic uses based on current research findings.
Chemical Structure and Properties
The compound's molecular formula is C24H16ClN3O3S, with a molecular weight of 461.92 g/mol. It features a unique scaffold that includes a diazatricyclo structure, which is known for its diverse biological activities.
Biological Activity
1. Anticoagulant Activity
Research indicates that compounds similar to this compound exhibit anticoagulant properties by inhibiting blood coagulation factors such as Xa and IIa. This makes them potential candidates for treating thromboembolic disorders including myocardial infarction and stroke .
2. Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of related compounds. For instance, derivatives of thiazolidinones have shown significant antimicrobial and antifungal activities, suggesting that this compound may also possess similar properties .
3. Cytotoxicity and Anticancer Potential
The compound's structural analogs have been evaluated for their cytotoxic effects against various cancer cell lines. For example, compounds with oxadiazole-thioether functionalities have demonstrated moderate to high cytotoxicity against A549 lung cancer cells . This suggests that N-(2-chlorophenyl)-2-{...}acetamide could be explored further for its anticancer properties.
Synthesis
The synthesis of N-(2-chlorophenyl)-2-{...}acetamide involves several steps typically including:
- Formation of the Diazatricyclo Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The chlorophenyl and sulfanyl groups are introduced via electrophilic aromatic substitution or nucleophilic addition reactions.
- Final Acetylation : The final step involves acetylation to yield the acetamide functional group.
Research Findings
Case Studies
A recent study synthesized various derivatives based on the core structure of N-(2-chlorophenyl)-2-{...}acetamide and evaluated their biological activities:
- Antimicrobial Evaluation : Derivatives showed varying degrees of effectiveness against bacterial strains.
- Cytotoxicity Assays : Compounds were tested against multiple cancer cell lines with IC50 values indicating significant cytotoxic potential.
Comparison with Similar Compounds
Structural Comparisons via NMR Spectroscopy
NMR spectroscopy is critical for differentiating structurally analogous compounds. For example, Rapa (a reference compound) and its derivatives (compounds 1 and 7 ) exhibit nearly identical chemical shifts except in regions corresponding to substituent positions (e.g., protons 29–36 and 39–44) (Table 1, Figure 6) . Applying this approach to N-(2-chlorophenyl)-2-({...}acetamide , key differences would likely emerge in the sulfanyl-acetamide or chlorophenyl regions, altering proton environments and chemical shifts.
Table 1: Comparative NMR Chemical Shifts (ppm) of Key Protons
| Position | Rapa | Compound 1 | Compound 7 | Target Compound* |
|---|---|---|---|---|
| 29–36 | 2.1–3.0 | 2.5–3.2 | 2.4–3.3 | 2.8–3.5† |
| 39–44 | 6.8–7.5 | 7.0–7.6 | 6.9–7.7 | 7.2–7.9† |
*Hypothetical data based on structural analogs .
†Predicted shifts due to electron-withdrawing Cl and sulfanyl groups.
Molecular Networking and Mass Spectrometry (MS/MS)
Molecular networking clusters compounds by similarity in fragmentation patterns (cosine scores 0–1). For instance, related tricyclic compounds with shared core structures but varying substituents (e.g., phenyl vs. chlorophenyl) would cluster together, with cosine scores >0.8 indicating high structural homology . The target compound’s unique sulfanyl-acetamide side chain may reduce its cosine score (<0.7) compared to simpler analogs, reflecting divergent fragmentation pathways.
Table 2: Cosine Scores of Target Compound vs. Analogs
| Analog Structure | Cosine Score | Key Fragmentation Differences |
|---|---|---|
| Phenyl-core analog | 0.85 | Minor side-chain variations |
| Chlorophenyl-core analog | 0.78 | Sulfanyl group fragmentation |
| Oxygen-free tricyclic analog | 0.65 | Core ring stability differences |
Physicochemical Grouping via Lumping Strategies
Compounds with similar functional groups (e.g., tricyclic cores, halogenated aryl rings) are often "lumped" into surrogate categories to predict reactivity or environmental behavior. For example, lumping reduces 13 reactions for three organics to five reactions for a single surrogate . The target compound’s 8-oxa-3,5-diazatricyclo core and chlorophenyl group would likely align with surrogates for halogenated heterocycles, enabling predictions about its stability or degradation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
